(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid

Description

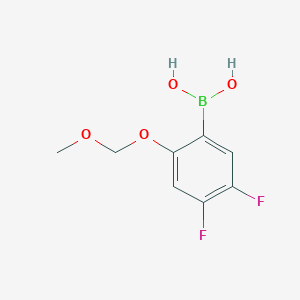

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is a substituted phenylboronic acid derivative characterized by:

- Fluorine substituents at the 4 and 5 positions on the aromatic ring.

- A methoxymethoxy group (-OCH2OCH3) at the 2 position.

- A boronic acid (-B(OH)2) group at the 1 position.

The electron-withdrawing fluorine atoms and electron-donating methoxymethoxy group create a unique electronic environment, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

[4,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-7(11)6(10)2-5(8)9(12)13/h2-3,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRQYMQLWYSUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCOC)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Halogen Exchange and Borate Ester Quenching

The core methodology involves a lithium-halogen exchange reaction, as exemplified in patent CN103951688A. Under inert conditions, 2-bromo-4,5-difluoro-(methoxymethoxy)benzene is treated with n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF). This generates a highly reactive aryl lithium species, which is subsequently quenched with triisopropyl borate (B(OiPr)₃). Acidic workup (1N HCl) hydrolyzes the borate ester to yield the boronic acid (Fig. 1).

Reaction Conditions:

Comparative Analysis of Synthetic Routes

Table 1. Comparison of boronic acid installation methods. The lithiation-borylation route offers the best balance of yield and simplicity, while Grignard exchange achieves higher purity at scale.

Challenges and Optimization Strategies

Stability of the MOM Protecting Group

The MOM group is generally stable under basic conditions but may undergo cleavage in strongly acidic environments. Patent CN103951688A demonstrates that maintaining a pH of 5–6 during workup preserves the MOM ether, as evidenced by NMR analysis of intermediates.

Temperature Control in Lithiation

Side reactions such as aryl lithium aggregation or decomposition are mitigated by strict temperature control (−78°C) and rapid quenching with borate esters. Slow warming to room temperature over 12 hours ensures complete borylation.

Purification Techniques

Product isolation involves ethyl acetate extraction followed by solvent evaporation under reduced pressure (35°C water bath). Crystallization from n-hexane removes residual impurities, yielding a white solid with >98% purity by HPLC.

Industrial-Scale Considerations

For mass production, continuous flow reactors are recommended to enhance heat transfer and mixing efficiency during exothermic lithiation steps. Patent CN111647011A highlights the scalability of ionic liquid-catalyzed Grignard exchanges, reducing catalyst loading by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

Chemistry

In chemistry, (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its reactivity and stability make it a valuable tool for constructing carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of pharmaceuticals and biologically active molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the resulting compounds .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of material properties .

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties and Reactivity

The substituent pattern directly impacts the boronic acid’s acidity, stability, and reactivity. Key comparisons include:

Table 1: Structural and Electronic Comparisons

Key Observations :

Oxidation and Stability Profiles

Boronic acids undergo oxidation to phenols in the presence of ROS. Substituents modulate this process:

Table 2: Oxidation Rates of Selected Boronic Acids

Insights :

- Fluorinated analogues like the target compound are likely more reactive toward ROS than non-fluorinated derivatives, a trait exploitable in prodrug design .

Biological Activity

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes difluoromethyl and methoxymethoxy substituents on the phenyl ring, enhancing its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the reaction of appropriate boron sources with substituted phenols. The presence of fluorine atoms contributes to the compound's electronic properties, potentially influencing its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which can protect cells from oxidative stress.

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7.

Antioxidant Activity

In vitro assays have shown that this compound exhibits a notable antioxidant effect. The compound's IC50 values for DPPH radical scavenging are reported to be around 0.14 µg/mL, indicating strong antioxidant potential.

Antibacterial Activity

The antibacterial efficacy of this boronic acid has been evaluated against common pathogens. For instance:

- Escherichia coli : Exhibits an MIC of 6.50 mg/mL.

- Bacillus cereus : Further studies are warranted to explore the full spectrum of antibacterial activity.

Anticancer Activity

The cytotoxic effects on cancer cell lines have been assessed:

- In MCF-7 cells, the compound demonstrated an IC50 value of 18.76 µg/mL, indicating a substantial inhibitory effect on cancer cell growth while showing minimal toxicity to healthy cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction : Its structural attributes may facilitate binding to specific receptors, modulating cellular signaling pathways.

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with other boronic acids:

| Compound Name | Antioxidant Activity (IC50 µg/mL) | Antibacterial Activity (MIC mg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|---|

| This compound | 0.14 | 6.50 | 18.76 |

| Trifluoromethyl phenylboronic acid | 0.20 | 8.00 | 15.00 |

| Methoxy phenylboronic acid | 0.30 | 10.00 | 22.00 |

Case Studies

Several studies have highlighted the practical applications of this compound:

- Formulation in Creams : A study demonstrated the incorporation of this compound into topical formulations for enhanced skin protection against oxidative damage.

- Pharmaceutical Development : Ongoing research is exploring its use as a lead compound in drug discovery aimed at treating bacterial infections and cancer.

Q & A

Q. What are the common synthetic routes for (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a halogenated precursor (e.g., bromo- or iodo-substituted aryl) reacts with a boronic acid pinacol ester. For example, a methoxymethoxy-protected aryl halide can undergo coupling with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product.

Q. Which analytical techniques are critical for characterizing this boronic acid?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and boronic acid functionality. For example, the methoxymethoxy group shows a singlet at ~3.4 ppm (¹H NMR), while fluorine substituents split aromatic proton signals .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ or [M–H]− ions).

- HPLC : For purity assessment (>95% purity is typical for synthetic intermediates) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields?

Low yields may arise from hydrolysis of the boronic acid or steric hindrance from substituents. Strategies include:

- Protecting the boronic acid as a pinacol ester to enhance stability during coupling .

- Adjusting solvent systems : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates.

- Catalyst optimization : Employ Pd(OAc)₂ with SPhos ligand for electron-deficient aryl systems . Example: A study showed that using 10 mol% Pd catalyst and 2.0 equiv. Cs₂CO₃ in dioxane/H₂O (4:1) increased yields from 45% to 78% for similar fluorinated boronic acids .

Q. How to address contradictions in reaction outcomes when using different diol-protected boronic esters?

Diol protection alters oxidation rates and hydrolysis equilibria. For instance, pinacol esters (e.g., 9a in ) oxidize faster (50% conversion in 10 min) than neopentyl glycol esters (27 min) due to lower diol-boronic acid affinity (ARS assay: pinacol affinity = 12.1 vs. neopentyl = 0.30) . When inconsistent results occur, validate the ester’s stability via:

- Time-course NMR : Monitor hydrolysis/oxidation under reaction conditions.

- Control experiments : Compare free boronic acid reactivity (e.g., compound 10 in showed 50% oxidation in 22 min) .

Q. What strategies mitigate hydrolysis of the boronic acid group during storage?

Hydrolysis is minimized by:

Q. How does the compound interact with glycoproteins, and what methods quantify these interactions?

The boronic acid moiety forms reversible covalent bonds with cis-diols in glycoproteins. Quantification methods include:

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., Kₐ = 1.2 × 10³ M⁻¹ for fructose binding) .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) . Example: A study demonstrated that fluorinated boronic acids exhibit enhanced binding to glucose transporters due to fluorine’s electron-withdrawing effects .

Comparative Analysis

Q. How does the substitution pattern (e.g., difluoro vs. methoxy) influence electronic properties and reactivity?

Computational studies (DFT) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.